molecular formula C18H18N6O2 B12244820 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B12244820
M. Wt: 350.4 g/mol
InChI Key: YLUINIJUQOFXLO-UHFFFAOYSA-N
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Description

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles and azetidines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structural features of this compound, including the oxadiazole and azetidine rings, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, the reaction of phenylhydrazine with ethyl oxalate can yield the corresponding oxadiazole.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced by the reaction of a suitable azetidine precursor with a pyrazine derivative. This step often involves nucleophilic substitution or cyclization reactions.

    Coupling of the Two Fragments: The final step involves the coupling of the oxadiazole and azetidine fragments through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and azetidine rings.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

    Cyclization: Cyclization reactions may require catalysts such as Lewis acids or bases to facilitate ring closure.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the oxadiazole ring may yield a corresponding oxadiazole oxide, while reduction of the azetidine ring may produce a reduced azetidine derivative.

Scientific Research Applications

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool in chemical biology research.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials, such as polymers and nanomaterials. It can contribute to the design of materials with specific electronic, optical, or mechanical properties.

    Industry: The compound may find applications in various industrial processes, including catalysis, coatings, and adhesives. Its chemical reactivity and stability make it a versatile compound for industrial use.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites. This can modulate enzymatic activity and affect various biochemical pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways. This can result in altered cellular responses and physiological effects.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins. This can affect the expression of specific genes and impact cellular functions.

Comparison with Similar Compounds

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide: This compound has a pyridine ring instead of a pyrazine ring. The substitution of the heterocyclic ring can lead to differences in chemical reactivity and biological activity.

    3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(thiazol-2-yl)azetidin-3-yl]propanamide: This compound contains a thiazole ring instead of a pyrazine ring. The presence of sulfur in the thiazole ring can influence the compound’s properties and interactions.

    3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(quinolin-2-yl)azetidin-3-yl]propanamide: This compound features a quinoline ring, which can affect its electronic properties and biological activity.

The unique combination of the oxadiazole and azetidine rings, along with the specific substitution pattern, distinguishes this compound from these similar compounds

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(1-pyrazin-2-ylazetidin-3-yl)propanamide

InChI

InChI=1S/C18H18N6O2/c25-16(21-14-11-24(12-14)15-10-19-8-9-20-15)6-7-17-22-18(23-26-17)13-4-2-1-3-5-13/h1-5,8-10,14H,6-7,11-12H2,(H,21,25)

InChI Key

YLUINIJUQOFXLO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)CCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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